N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position and a 4-methylphenyl substituent at the 5-position of the thieno-pyrimidine core. Thieno-pyrimidine derivatives are known for their kinase inhibitory properties, with modifications to substituents significantly impacting potency, selectivity, and pharmacokinetics .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3S/c1-11-2-4-12(5-3-11)14-9-28-19-17(14)18(25-10-26-19)27-13-6-7-16(21)15(8-13)20(22,23)24/h2-10H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLJHGXMAVVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties suggest potential applications in therapeutic areas, including oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 523.987 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. The thieno[2,3-d]pyrimidine moiety is particularly noted for its ability to interact with protein kinase pathways, which are crucial in cancer cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- In vitro studies showed that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
- In vivo studies in animal models demonstrated significant tumor reduction when treated with thieno[2,3-d]pyrimidine derivatives.
Antimicrobial Activity
Emerging research suggests that this compound may exhibit antimicrobial properties:
- Case Study : A recent study evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria and fungi. The results indicated a moderate to high inhibitory effect on several pathogens, suggesting potential as an antibiotic candidate.
Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry reported that a derivative similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. -
Antimicrobial Properties :
Another investigation published in Antimicrobial Agents and Chemotherapy assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural differences among analogs lie in the substituents on the phenyl rings and the thieno-pyrimidine core. For example:
- N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Features a 3-chlorobenzyloxy group and a 4-nitrophenyl moiety. Molecular weight: 523.39 .
- 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine: Substituted with a phenyl group at the 5-position and a 3-trifluoromethylphenyl group at the 4-position. CAS: 314244-73-0 .
- N-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-amine: A simpler analog with a 4-methylphenyl group. Molecular weight: 241.31 (CAS: 63895-45-4) .
The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group likely enhances electron-withdrawing effects and metabolic stability compared to analogs with nitro or methoxy substituents .
Anticancer Activity
- Dual EGFR/HER2 Inhibitors : Analogs like 18b (IC₅₀ = 0.12 µM for EGFR) demonstrate potent kinase inhibition. The 4-nitrophenyl group enhances binding affinity, while chloro substituents improve selectivity .
- IB-32 (HCV Replication Inhibitor): A related thieno-pyrimidine derivative inhibits STAT3, a pathway critical in cancer progression .
Antimicrobial Activity
- 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido-thieno[2,3-d]pyrimidin-4-amine: Exhibits MIC values of 12.5–25 µg/mL against E. coli and B. subtilis .
Physicochemical Properties
Data Table: Key Analogs of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
